molecular formula C23H29N3O4 B4924237 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide

4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide

Cat. No. B4924237
M. Wt: 411.5 g/mol
InChI Key: CNUIWUQSAFAKTB-UHFFFAOYSA-N
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Description

4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide, also known as MPWB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide involves the inhibition of various enzymes and signaling pathways. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cell proliferation. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been shown to have various biochemical and physiological effects. In cancer research, 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers. In neurological disorder research, 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been found to improve cognitive function and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide in lab experiments include its high purity, stability, and specificity. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been optimized to produce high yields with high purity, which makes it ideal for lab experiments. However, the limitations of using 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide research. One direction is to investigate the potential of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore the mechanism of action of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide in more detail, including its interaction with HDACs and PKC. Additionally, future research can focus on developing more efficient and cost-effective synthesis methods for 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide.
Conclusion:
In conclusion, 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been optimized to produce high yields with high purity. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The mechanism of action of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide involves the inhibition of various enzymes and signaling pathways. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide research, including investigating its potential as a therapeutic agent and exploring its mechanism of action in more detail.

Synthesis Methods

The synthesis of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide involves the reaction of 4-bromobenzoyl chloride with 3-(3-pyridinyl)propylamine, followed by the reaction of the resulting intermediate with 1-(methoxyacetyl)-4-piperidinol. This method has been optimized to produce high yields of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide with high purity.

Scientific Research Applications

4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been shown to reduce inflammation and oxidative stress. In neurological disorder research, 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide has been found to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(3-pyridin-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-29-17-22(27)26-14-10-21(11-15-26)30-20-8-6-19(7-9-20)23(28)25-13-3-5-18-4-2-12-24-16-18/h2,4,6-9,12,16,21H,3,5,10-11,13-15,17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUIWUQSAFAKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NCCCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide

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